Acenaphthylene-d8

Descripción general

Descripción

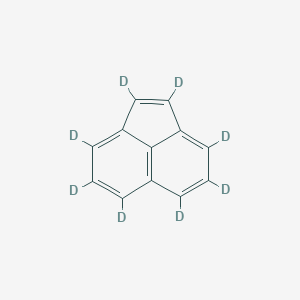

Acenaphthylene-d8 is a deuterated form of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, resulting in the molecular formula C12D8. This isotopic labeling makes this compound particularly useful in various scientific research applications, including spectroscopy and tracer studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acenaphthylene-d8 typically involves the deuteration of acenaphthylene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of acenaphthylene and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Acenaphthylene-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form acenaphthenequinone-d8 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield acenaphthene-d8 using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Acenaphthenequinone-d8.

Reduction: Acenaphthene-d8.

Substitution: Various substituted this compound derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Environmental Analysis

Surrogate Standards in PAH Studies

Acenaphthylene-d8 is widely used as a surrogate standard in the analysis of PAHs in environmental samples. Its deuterated nature allows for precise quantification in complex matrices such as soil, sediment, and biological tissues. For instance, during the Deepwater Horizon incident, this compound was employed to evaluate the recovery rates of PAHs from environmental samples, achieving an average recovery rate of 67.8% .

Table 1: Recovery Rates of Surrogate Standards

| Compound | Average Recovery Rate (%) | Range (%) |

|---|---|---|

| Naphthalene-D8 | 52.5 | 37 - 113 |

| This compound | 67.8 | 53 - 116 |

| Phenanthrene-D10 | 80.1 | 77 - 113 |

| Fluoranthene-D10 | 97.8 | 84 - 118 |

| Benzo(a)pyrene-D12 | 80.5 | 68 - 90 |

Toxicological Studies

Assessment of PAH Exposure

In toxicological research, this compound is utilized to assess exposure levels to PAHs among populations at risk, such as those living near industrial sites or affected by oil spills. A study investigating the relationship between PAH exposure and bladder cancer utilized this compound as a surrogate to quantify PAH levels in serum samples, demonstrating its effectiveness in monitoring human exposure to these hazardous compounds .

Case Study: Bladder Cancer and PAH Exposure

- Objective : Evaluate the correlation between PAH exposure and bladder cancer incidence.

- Methodology : Serum samples were analyzed using gas chromatography-mass spectrometry (GC-MS), with this compound serving as a surrogate standard.

- Findings : The study found significant associations between elevated levels of specific PAHs and increased bladder cancer risk, highlighting the importance of accurate quantification using deuterated standards like this compound.

Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)

this compound is frequently employed in GC-MS methodologies for the identification and quantification of PAHs in various samples. Its use improves method sensitivity and specificity due to its distinct mass signature compared to non-deuterated analogs.

Table 2: Method Performance for PAH Analysis

| Analyte | Method Limit of Detection (MLOD) | Method Limit of Quantitation (MLOQ) |

|---|---|---|

| Acenaphthylene | 2 μg/kg | 10 μg/kg |

| Naphthalene | 1 μg/kg | 5 μg/kg |

| Phenanthrene | 2 μg/kg | 10 μg/kg |

Industrial Applications

Synthesis of Chemical Products

Beyond environmental and toxicological applications, this compound is also involved in the synthesis of various chemical products including dyes, insecticides, fungicides, and plastics. Its stable isotopic composition provides advantages in tracking chemical transformations during synthesis processes .

Mecanismo De Acción

The mechanism of action of acenaphthylene-d8 is primarily related to its role as a deuterated analog in various reactions and studies. The presence of deuterium atoms affects the kinetic isotope effect, which can influence reaction rates and mechanisms. In tracer studies, this compound allows for the precise tracking of molecular pathways due to the distinct mass difference between hydrogen and deuterium.

Comparación Con Compuestos Similares

Similar Compounds

Acenaphthylene: The non-deuterated form of acenaphthylene-d8, with the molecular formula C12H8.

Acenaphthene: A related polycyclic aromatic hydrocarbon with a similar structure but lacking the double bond present in acenaphthylene.

Naphthalene-d8: Another deuterated polycyclic aromatic hydrocarbon with a simpler two-ring structure.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and tracer applications. The isotopic substitution allows for the differentiation of this compound from its non-deuterated counterparts in complex mixtures and reaction studies.

Actividad Biológica

Acenaphthylene-d8, a deuterated form of acenaphthylene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique properties and potential biological implications. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical characteristics, bioaccumulation studies, toxicological data, and analytical methodologies.

Chemical Characteristics

This compound is characterized by its molecular formula and a molecular weight of approximately 160.24 g/mol. It is a stable isotope variant of acenaphthylene, which consists of two fused naphthalene rings. The deuteration enhances its analytical detectability in various biological and environmental studies.

Bioaccumulation Studies

Research has demonstrated the bioaccumulation potential of PAHs, including this compound, in aquatic organisms. A study assessing the concentration of PAHs in dragonfly nymphs found that they can bioaccumulate various PAHs from their environment, although the metabolic processing of these compounds remains unclear .

Bioaccumulation Factors

The Biota-Sediment Accumulation Factor (BSAF) values for several PAHs were reported, indicating varying degrees of bioaccumulation. For example, BSAF values ranged from approximately 0.006 to 10 across different sites . This variability suggests that while some PAHs are more readily accumulated than others, the specific behavior of this compound in biological systems requires further investigation.

Toxicological Profile

Toxicity Assessment : this compound has been classified with specific toxicity warnings:

These classifications highlight the need for caution when handling this compound in laboratory or environmental settings.

Analytical Methodologies

The detection and quantification of this compound in biological samples typically involve advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). For instance, studies have utilized optimized GC-MS methods to analyze PAHs in complex matrices, demonstrating high sensitivity and specificity for compounds like this compound .

Case Study: GC-MS Analysis

A method was developed for the simultaneous determination of 31 PAHs using ultrasonic extraction followed by GC-MS analysis. This method employed deuterated internal standards, including this compound, to enhance accuracy and reliability in quantifying PAHs in environmental samples .

| Compound | Formula | Retention Time (min) | Quantitative Ion (m/z) | Qualitative Ions (m/z) |

|---|---|---|---|---|

| Acenaphthylene | C₁₂H₈ | 11.405 | 152 | 151, 153 |

| This compound | C₁₂D₈ | 11.640 | 162 | 160, 163 |

| Naphthalene | C₁₀H₈ | 7.251 | 128 | 127 |

| Phenanthrene | C₁₄H₁₀ | 11.735 | 154 | 153 |

Propiedades

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuterioacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00109466 | |

| Record name | Acenaphthylene-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00109466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-97-4 | |

| Record name | Acenaphthylene-d8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene-d8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00109466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.